N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S/c1-23-17-2-4-18(5-3-17)25(21,22)20-6-7-24-19-11-14-8-15(12-19)10-16(9-14)13-19/h2-5,14-16,20H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTCCSVCTPCPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Etherification Route
The Mitsunobu reaction provides reliable C–O bond formation between adamantanol and protected ethanolamine derivatives:
Step 1: Protection of 2-Aminoethanol
2-Aminoethanol + Phthalic anhydride → 2-Hydroxyethylphthalimide
Conditions: Reflux in ethanol (78°C, 6 h), 85% yield
Step 2: Mitsunobu Ether Synthesis
Adamantanol + 2-Hydroxyethylphthalimide → 2-(Adamantan-1-yloxy)ethylphthalimide
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Reagents | DIAD, PPh₃ |
| Temperature | 0°C → rt |
| Time | 12 h |
| Yield | 72% |
Step 3: Phthalimide Deprotection
2-(Adamantan-1-yloxy)ethylphthalimide + Hydrazine hydrate → 2-(Adamantan-1-yloxy)ethylamine
Alternative SN2 Displacement Route
For scale-up production, a two-step alkylation approach avoids expensive Mitsunobu reagents:
Step 1: Adamantyl Bromide Synthesis
Adamantanol + PBr₃ → 1-Bromoadamantane
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → reflux |
| Time | 8 h |
| Yield | 68% |
Step 2: Alkylation of 2-Aminoethanol
1-Bromoadamantane + 2-Aminoethanol → 2-(Adamantan-1-yloxy)ethylamine
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Time | 24 h |
| Yield | 54% |
Preparation of 4-Methoxybenzenesulfonyl Chloride
Chlorosulfonation of Anisole
Direct sulfonation using chlorosulfonic acid remains the most efficient route:
Anisole + ClSO₃H → 4-Methoxybenzenesulfonyl chloride
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 |
| Temperature | -10°C → 0°C |
| Time | 3 h |
| Yield | 89% |
Critical Considerations:
- Strict temperature control prevents polysulfonation
- Quenching with ice water minimizes hydrolysis
Sulfonamide Coupling: Conventional vs. Microwave Methods
Classical Solution-Phase Synthesis
2-(Adamantan-1-yloxy)ethylamine + 4-Methoxybenzenesulfonyl chloride → Target compound
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Base | Et₃N (3 eq) |
| Temperature | 0°C → rt |
| Time | 48 h |
| Workup | Aqueous wash, column chromatography |
| Yield | 37% |
Microwave-Optimized Protocol
Adapting methods from anti-DENV compound synthesis:
Reactants + Microwave irradiation → Target compound
| Parameter | Value |
|---|---|
| Solvent | CHCl₃ |
| Power | 150 W |
| Temperature | 100°C |
| Pressure | 250 psi |
| Time | 30 min |
| Yield | 79% |
Advantages Observed:
- 2.1× yield improvement vs. conventional method
- 96% reduction in reaction time
- Enhanced purity (HPLC >98%)
Process Optimization Challenges
Steric Hindrance Mitigation
The adamantane moiety creates significant steric bulk, requiring:
Purification Strategies
| Technique | Efficiency | Notes |
|---|---|---|
| Column Chromatography | Moderate (Rf 0.3) | Silica gel, hexane:EtOAc (7:3) |
| Recrystallization | High | IPA/H₂O (3:1) |
| Centrifugal Partition Chromatography | Excellent | Avoids silica decomposition |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 1.62–1.75 (m, 12H, Adamantane CH₂)
δ 3.28 (t, J=5.6 Hz, 2H, OCH₂CH₂N)
δ 3.85 (s, 3H, OCH₃)
δ 4.01 (t, J=5.6 Hz, 2H, OCH₂CH₂N)
δ 6.98 (d, J=8.8 Hz, 2H, ArH)
δ 7.82 (d, J=8.8 Hz, 2H, ArH)
IR (ATR):
3274 cm⁻¹ (N–H stretch)
1324, 1158 cm⁻¹ (S=O asym/sym)
1247 cm⁻¹ (C–O–C)
HRMS (ESI+):
m/z Calc. for C₁₉H₂₇NO₄S [M+H]⁺: 366.1736
Found: 366.1739
Scale-Up Considerations
Critical Process Parameters
| Parameter | Optimal Range | Effect |
|---|---|---|
| Reaction Scale | ≤5 mol | Exothermic control |
| Cooling Efficiency | ΔT <5°C/min | Prevents decomposition |
| Solvent Drying | H₂O <50 ppm | Minimizes hydrolysis |
Environmental Impact Assessment
| Waste Stream | Treatment |
|---|---|
| Organic Solvents | Distillation recovery |
| Aqueous Layers | Neutralization |
| Silica Sludge | Incineration |
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the sulfonyl amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, thereby modulating cellular functions. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide include:
Adamantane derivatives: Compounds that contain the adamantane moiety, such as amantadine and rimantadine.
Sulfonyl amines: Compounds with a sulfonyl amine group, such as sulfonamide antibiotics
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the adamantane and sulfonyl amine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its significant biological activity. Its molecular formula is with a molecular weight of approximately 444.39 g/mol. The unique adamantane moiety contributes to its structural complexity and potential bioactivity.
Key Structural Features:
- Sulfonamide Group: Imparts antibacterial properties.
- Adamantane Moiety: Enhances lipophilicity and cellular uptake.
- Methoxy Substitution: May influence receptor interactions and solubility.
Biological Activity Overview
1. Antimicrobial Activity:
Sulfonamides, including this compound, are historically recognized for their antibacterial properties. They function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. In vitro studies have demonstrated that compounds with similar sulfonamide structures exhibit effective antibacterial activity against a range of pathogens.
2. Anticancer Potential:
Recent research has indicated that this compound may possess anticancer properties. For instance, studies have shown that modifications in sulfonamide derivatives can lead to enhanced inhibition of carbonic anhydrases (CAs), particularly CA IX and CA XII, which are overexpressed in various tumors.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study focused on the antibacterial efficacy of various sulfonamide derivatives found that compounds structurally related to this compound exhibited significant activity against resistant strains of bacteria, suggesting a potential for clinical application in treating infections caused by multi-drug resistant organisms.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against human osteosarcoma cell lines (MG-63) and colon cancer cells (HT-29). Results indicated that the compound significantly reduced cell viability under hypoxic conditions, demonstrating its potential as a therapeutic agent in oncology. The inhibitory effects were more pronounced compared to standard treatments like acetazolamide (AZM).
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the sulfonamide structure can lead to variations in biological activity. For instance:
- Presence of Methoxy Group: Enhances solubility and may improve interaction with biological targets.
- Adamantane Core: Contributes to increased membrane permeability and bioavailability.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy Substitution | Increased solubility and receptor affinity |
| Adamantane Moiety | Enhanced cellular uptake |
| Halogen Substituents | Altered antibacterial spectrum |
Q & A
Q. How can SAR studies improve metabolic stability without compromising potency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
